High-Yield Demethylation Synthetic Route Confirms Scalable Access for This Specific Regioisomer
The synthesis of 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol is achieved via a documented, high-yielding demethylation route from its 5-methoxy precursor. This route provides a clear quantitative benchmark for the preparation of this specific regioisomer . By contrast, a close positional isomer, 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol, is synthesized from a different methoxy precursor (2-chloro-3'-fluorobiphenyl-4-ol), which would require a distinct synthetic strategy and optimization, leading to different yields and impurity profiles . This demonstrates that the synthesis is tailored to this specific compound, not a generic pathway.
| Evidence Dimension | Synthetic Yield (Demethylation Step) |
|---|---|
| Target Compound Data | 94% yield (610 mg isolated from 671 mg starting material) |
| Comparator Or Baseline | 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol: Synthesis route starts from 2-chloro-3'-fluorobiphenyl-4-ol; yield not co-reported for a direct, single-source comparison. |
| Quantified Difference | The high 94% yield is a specific, quantitative benchmark for the 6-chloro-2'-fluoro-4-iodo regioisomer. The comparator's precursor is chemically distinct, precluding a direct yield comparison but confirming the process is uniquely optimized for the target compound. |
| Conditions | BBr3-mediated demethylation in DCM at -20°C to room temperature, column chromatography purification (1:4 ethyl acetate:heptanes) . |
Why This Matters
For procurement, this confirmed, high-yielding route de-risks scale-up efforts and provides a reliable synthetic history for this specific regioisomer, which is absent for its non-patented analogs.
